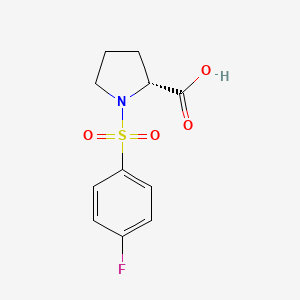
(2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a 4-fluorobenzenesulfonyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of amino acids or their derivatives under acidic or basic conditions.
Introduction of the 4-Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
(2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
(2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of (2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: A derivative with a similar pyrrolidine ring structure but different substituents.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups on the pyrrolidine ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
(2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the 4-fluorobenzenesulfonyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to other pyrrolidine derivatives.
生物活性
(2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid, also known as 1-(4-fluorophenylsulfonyl)proline, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available literature.
- Molecular Formula : C11H12FNO4S
- Molecular Weight : 273.28 g/mol
- CAS Number : 1007962-28-8
Anticancer Activity
Research indicates that derivatives of pyrrolidine-2-carboxylic acids exhibit significant anticancer properties. In particular, compounds similar to this compound have been evaluated for their effects on various cancer cell lines.
- Case Study : A study involving A549 human lung cancer cells demonstrated that the compound reduced cell viability significantly. The treatment with this compound at a concentration of 100 µM resulted in a reduction of cell viability by approximately 63.4% compared to untreated controls (p < 0.05) .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. While some related compounds showed promising activity against Gram-positive bacteria, the specific activity of this compound remains to be fully characterized.
- Screening Results : In a broader screening of pyrrolidine derivatives against multidrug-resistant bacterial and fungal pathogens, some showed no antibacterial or antifungal activity (MIC > 128 µg/mL). However, structure-dependent modifications may enhance antimicrobial efficacy .
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival. The sulfonyl group may enhance binding affinity to target proteins involved in these pathways.
Research Findings Summary
| Study Focus | Cell Line/Model | Concentration (µM) | Viability Reduction (%) | Significance (p-value) |
|---|---|---|---|---|
| Anticancer Activity | A549 (Lung Cancer) | 100 | 63.4 | <0.05 |
| Antimicrobial Activity | Various Pathogens | Not specified | MIC > 128 | Not applicable |
特性
分子式 |
C11H12FNO4S |
|---|---|
分子量 |
273.28 g/mol |
IUPAC名 |
(2R)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H12FNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m1/s1 |
InChIキー |
ISYUAFVYETYRPO-SNVBAGLBSA-N |
異性体SMILES |
C1C[C@@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O |
正規SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















